1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine found in the mammalian brain, including mice, rats, monkeys, and humans. [, ] It is classified as a tetrahydroisoquinoline derivative, structurally similar to dopamine. 1MeTIQ has garnered significant interest in scientific research for its potential neuroprotective, anti-addictive, and antidepressant-like properties. [, ]
Phenylethylamine Route: [, , ] This approach involves acetylation of phenylethylamine followed by cyclization using methanesulfonic acid or polyphosphoric acid (PPA). The resulting intermediate is then reduced using sodium borohydride or potassium borohydride to yield 1MeTIQ.
Isoquinoline Route: [] This method starts with the conversion of isoquinoline to 2-aminoisoquinolinium iodide using hydroxylamine-O-sulfonic acid. Subsequent reaction with substituted benzoyl chlorides or benzenesulfonyl chlorides leads to imino ylides, which are reduced with sodium borohydride to afford 1-(substituted benzoyl/benzenesulfonylamino)-1,2,3,4-tetrahydroisoquinolines.
Optimization efforts have focused on improving yields and simplifying procedures, leading to the development of one-step synthesis methods. [, , ]
1MeTIQ possesses a tetrahydroisoquinoline core structure with a methyl substituent at the 1-position. Detailed structural analysis using techniques like X-ray crystallography can provide insights into bond lengths, bond angles, and spatial arrangement of atoms. [] This information is crucial for understanding the molecule's interactions with biological targets and for designing derivatives with enhanced properties.
1MeTIQ can undergo various chemical reactions, including N-methylation, O-methylation, and oxidation. N-methylation can lead to the formation of quaternary ammonium salts. [] O-methylation by catechol-O-methyltransferase (COMT) has been observed, with different regioselectivity for the R and S enantiomers of salsolinol, a 6,7-dihydroxy derivative of 1MeTIQ. [] Oxidation by monoamine oxidase (MAO) is another important reaction, with implications for its metabolism and potential neuroprotective effects. []
MAO Inhibition: [, ] 1MeTIQ has been shown to inhibit MAO, particularly the MAO-B isoform, which is involved in the breakdown of dopamine. This inhibition could contribute to its neuroprotective effects by preventing dopamine depletion and reducing the formation of reactive oxygen species.
Free Radical Scavenging: [] Some studies suggest that 1MeTIQ may possess free radical scavenging properties, which could further contribute to its neuroprotective effects.
Glutamate System Modulation: [, ] 1MeTIQ has been shown to antagonize the effects of MK-801, a glutamate NMDA receptor antagonist. This suggests that it may modulate glutamate system activity, potentially contributing to its anti-addictive and antidepressant-like effects.
Interaction with Dopamine Receptors: [] Molecular docking studies indicate that 1MeTIQ enantiomers may interact differently with dopamine D2 receptors. This could contribute to the observed differences in their biological activity.
Parkinson's Disease: [, , , , , , , ] Research suggests that 1MeTIQ may exert neuroprotective effects against Parkinson's disease-inducing agents like MPTP and rotenone. Its ability to prevent dopamine depletion and mitigate oxidative stress contributes to its potential as a therapeutic agent.
Addiction: [, , , ] Studies in animal models have demonstrated the anti-addictive properties of 1MeTIQ, particularly against morphine and cocaine. It has been shown to attenuate drug-seeking behavior and reduce the rewarding effects of drugs, suggesting its potential for treating addiction.
Depression: [, , ] Research indicates that 1MeTIQ exhibits antidepressant-like effects in animal models of depression, such as the forced swim test and tail suspension test. Its ability to modulate monoamine neurotransmission and potentially interact with the glutamate system contributes to its antidepressant potential.
Other Applications: [, , , , , , ] 1MeTIQ has also been investigated as a potential therapeutic agent for gastrointestinal disorders, epilepsy, and cancer. It has also been studied for its role in memory function and its potential to reverse the effects of ketamine. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: